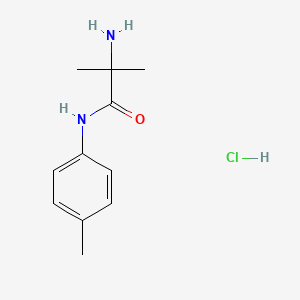![molecular formula C16H17NO4S B1398495 N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine CAS No. 1562435-44-2](/img/structure/B1398495.png)
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine
Overview
Description
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a phenylalanine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been shown to exhibit antimicrobial and anti-inflammatory activities . They have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
For instance, the aforementioned 2-(4-methylsulfonyl phenyl) indole derivatives were found to inhibit COX enzymes, thereby reducing inflammation .
Biochemical Pathways
Based on the anti-inflammatory activity of related compounds, it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .
Result of Action
Based on the activities of structurally similar compounds, it may exert anti-inflammatory effects by inhibiting cox enzymes and subsequently reducing the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine has several applications in scientific research:
Comparison with Similar Compounds
- N-[(4-Methylphenyl)sulfonyl]methanesulfonamide
- N-(4-Methylphenyl)methanesulfonamide
- N-(3,4-Dimethylphenyl)methanesulfonamide
- N-(4-Anilinophenyl)methanesulfonamide
Uniqueness: N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a sulfonyl group with a phenylalanine moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2S)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-15(11-9-12)22(20,21)17(13(2)16(18)19)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADEBCIPVNACR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


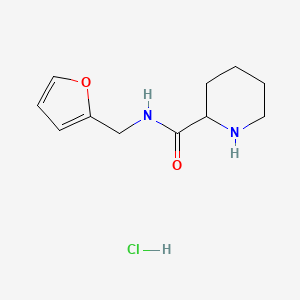

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
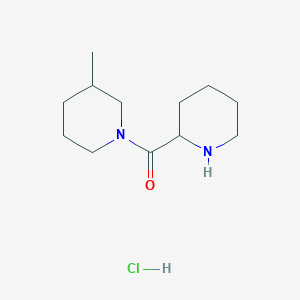
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
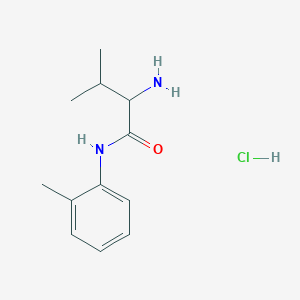
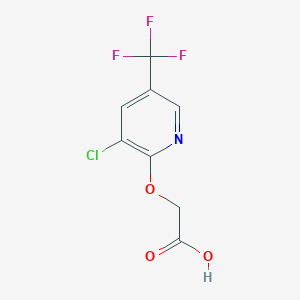
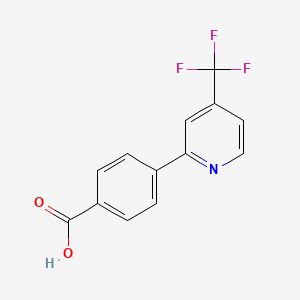
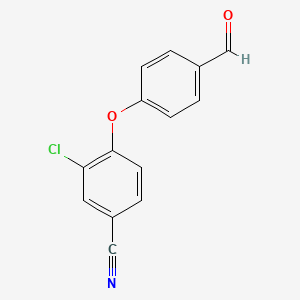
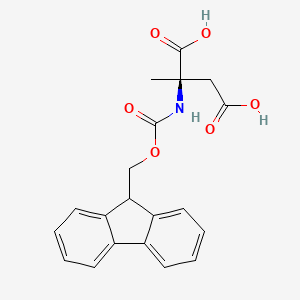
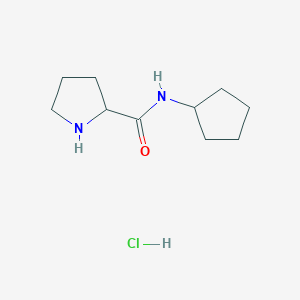
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
